molecular formula C12H14N2 B038819 2-Allyl-3-methyl-1,2-dihydroquinoxaline CAS No. 113477-68-2

2-Allyl-3-methyl-1,2-dihydroquinoxaline

Cat. No.: B038819
CAS No.: 113477-68-2
M. Wt: 186.25 g/mol
InChI Key: GRENXCQIVBYLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound featuring a quinoxaline core partially saturated at the 1,2-position, with an allyl group at position 2 and a methyl substituent at position 3. Its structure combines electron-rich allyl and methyl groups, which may influence reactivity, solubility, and biological interactions compared to simpler quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-allylaniline with 3-methyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-3-methyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline-2-ones, tetrahydroquinoxalines, and substituted quinoxalines .

Scientific Research Applications

2-Allyl-3-methyl-1,2-dihydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-Allyl-3-methyl-1,2-dihydroquinoxaline lies in its substitution pattern:

  • Methyl group : Enhances steric bulk and lipophilicity.

Key analogs from literature :

2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline (): Contains a fused furan ring and a thienyl substituent. Demonstrated antimicrobial and antitumor activities in prior studies .

2-(1,3-Dihydroxyindan-2-ylidene)-1H-1,2-dihydroquinoxaline (II) and 2-(1-Phenyl-3-methyl-5-oxypyrazol-4-yliden)-1H-1,2-dihydroquinoxaline (IV) (): Derived from reactions of unsubstituted quinoxaline with 1,3-diketones or pyrazolones. Substituents like dihydroxyindan or phenyl-methyl groups increase hydrogen-bonding capacity and structural rigidity .

Pharmacological and Reactivity Profiles

Compound Key Substituents Pharmacological/Reactivity Notes Reference
This compound Allyl, methyl Hypothesized CNS activity due to dihydroquinoxaline core; limited experimental data.
2-(3-Thienyl)-dihydrofuroquinoxaline Thienyl, fused furan Antimicrobial activity; potential kinase inhibition .
Compound II (dihydroxyindan derivative) Dihydroxyindan Reacts with nucleophiles; possible intermediate for bioactive molecules .
Compound IV (phenyl-methylpyrazolone) Phenyl, methyl, pyrazolone Enhanced solubility due to polar pyrazolone moiety .

Electronic and Steric Effects

  • Allyl vs.
  • Methyl vs. Diketone-derived groups : The methyl substituent in the target compound reduces polarity compared to the dihydroxyindan or pyrazolone groups in ’s derivatives, impacting solubility and membrane permeability .

Biological Activity

Overview

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. Its unique structure, characterized by an allyl group at the second position and a methyl group at the third position of the quinoxaline ring, contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, inhibiting their activity and thereby disrupting critical cellular processes such as DNA replication and cell proliferation. This mechanism is particularly relevant in cancer biology, where the inhibition of enzymes involved in these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness as a potential candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. For instance, it has been reported that derivatives of this compound can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives exhibit promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

Study on Anticancer Properties

In a study evaluating the anticancer effects of synthesized quinoxaline derivatives, compounds derived from this compound were tested for their cytotoxicity against MCF-7 and HCT-116 cell lines. The most active compounds exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) . These findings underscore the potential of this compound in developing effective anticancer therapies.

Evaluation of VEGFR-2 Inhibition

Another study focused on the VEGFR-2 inhibitory activity of synthesized compounds related to this compound. Compounds demonstrated IC50 values ranging from 2.6 nM to 5.4 nM, indicating a potent inhibitory effect compared to the standard drug sorafenib (IC50 = 3.07 nM). This highlights the therapeutic potential of these derivatives in targeting angiogenesis in tumors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoxaline derivatives:

Compound NameStructure CharacteristicsNotable Biological Activity
Quinoxaline Basic quinoxaline structureLimited biological activity
2-Methylquinoxaline Methyl group at position twoModerate antimicrobial properties
3-Allylquinoxaline Allyl group at position threeEnhanced anticancer activity
2-Allyl-3-methyl... Allyl at position two, methyl at position threeSignificant antimicrobial & anticancer activity

The presence of both allyl and methyl groups in this compound enhances its biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-allyl-3-methyl-1,2-dihydroquinoxaline and its derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions between o-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds. For example, the Kornblum reaction under mild conditions (e.g., DMSO/HCl) can introduce allyl groups via α-chloro intermediates, as demonstrated in the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline derivatives . Alternatively, hydrazine hydrate reflux with quinoxalin-2-ones (e.g., 3,6-dimethylquinoxalin-2-one) yields hydrazinyl derivatives, which can be further functionalized with substituted acetophenones to form hydrazones . A comparative table of methods is provided below:

MethodReagents/ConditionsYield (%)Key Reference
Kornblum ReactionDMSO/HCl, α-chloro intermediates70-85
Hydrazine CondensationHydrazine hydrate, ethanol reflux80-90
AllylationAllyl bromide, K₂CO₃ in DMF65-75

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Diagnostic bands for C=N (1564–1679 cm⁻¹) and N-H stretches (3300–3450 cm⁻¹) confirm hydrazone or dihydroquinoxaline core formation .
  • ¹H/¹³C NMR : Allyl protons (δ 5.1–5.8 ppm, multiplet) and methyl groups (δ 2.3–2.6 ppm, singlet) are key markers. Aromatic protons in the quinoxaline ring appear as doublets between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in 3-benzoyl-2-oxo derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to target proteins like topoisomerase II or EGFR. For example, (E)-2-(2-arylhydrazinyl)quinoxalines showed potent anticancer activity via docking into the ATP-binding pocket of kinases, validated by IC₅₀ assays . Key steps:

Ligand Preparation : Optimize 3D geometry of the quinoxaline derivative using DFT (B3LYP/6-31G*).

Protein Selection : Retrieve crystal structures (e.g., PDB ID 1M17) and remove water molecules.

Docking Simulation : Use Lamarckian genetic algorithms with 50 runs per ligand.

Validation : Compare docking scores (ΔG) with experimental cytotoxicity data .

Q. How should researchers address contradictions in reported synthetic yields for dihydroquinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For instance:

  • Hydrazine Reactions : Yields drop from 90% to 60% if reflux time exceeds 6 hours due to over-oxidation .
  • Allylation : DMF/K₂CO₃ at 80°C gives higher regioselectivity than THF/NaH, minimizing byproducts like 3-allyl-4-oxo isomers .
    Resolution Strategy :
  • Conduct time-course studies with HPLC monitoring.
  • Use in situ IR to detect intermediate formation (e.g., imine vs. enamine tautomers) .

Q. What factors influence the stability of this compound under basic conditions?

  • Methodological Answer : Dehydrogenation to quinoxaline occurs in strong bases (e.g., KOtBu), as shown by the conversion of 2,3-diphenyl-1,2-dihydroquinoxaline to 2,3-diphenylquinoxaline (92% yield) . To mitigate instability:

  • Avoid prolonged exposure to bases like NaOH or K₂CO₃.
  • Use radical scavengers (e.g., TEMPO) to suppress oxidative pathways .
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:3).

Q. Data-Driven Insights

  • Synthetic Optimization : Allyl derivatives synthesized via DMF/K₂CO₃ show 15% higher purity than THF-based methods due to reduced side reactions .
  • Biological Relevance : Quinoxaline hybrids with triazole-sulfonamide moieties exhibit IC₅₀ values <10 μM against MCF-7 cells, linked to ROS-mediated apoptosis .

Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENXCQIVBYLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550773
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113477-68-2
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.